molecular formula C14H14Cl2N4O B6983678 1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea

Cat. No.: B6983678
M. Wt: 325.2 g/mol
InChI Key: RXTSSSLTJARDGZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with chlorine and methyl groups, as well as a cyclopropyl group attached to a chlorophenyl moiety.

Properties

IUPAC Name

1-(5-chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O/c1-20-12(16)11(8-17-20)18-13(21)19-14(5-6-14)9-3-2-4-10(15)7-9/h2-4,7-8H,5-6H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTSSSLTJARDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)NC2(CC2)C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and cyclopropyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and cyclopropylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products. Substitution reactions can result in the formation of various functionalized derivatives.

Scientific Research Applications

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chloro-1-methylpyrazol-4-yl)-3-[1-(3-chlorophenyl)cyclopropyl]urea stands out due to its unique combination of functional groups and structural features

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